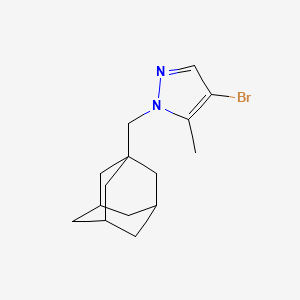

1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole

Description

Properties

Molecular Formula |

C15H21BrN2 |

|---|---|

Molecular Weight |

309.24 g/mol |

IUPAC Name |

1-(1-adamantylmethyl)-4-bromo-5-methylpyrazole |

InChI |

InChI=1S/C15H21BrN2/c1-10-14(16)8-17-18(10)9-15-5-11-2-12(6-15)4-13(3-11)7-15/h8,11-13H,2-7,9H2,1H3 |

InChI Key |

PUAWFEXCUFIIIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole typically involves the following steps:

Formation of the Adamantane Derivative: The adamantane moiety is first functionalized to introduce a reactive group, such as a bromine or hydroxyl group.

Pyrazole Ring Formation: The functionalized adamantane is then reacted with appropriate precursors to form the pyrazole ring. This step often involves cyclization reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Electrophilic Substitution

The pyrazole ring facilitates electrophilic substitution, with regioselectivity influenced by substituents. Key observations include:

-

Bromine's directing effect : The 4-bromo substituent deactivates the ring but directs incoming electrophiles to the 3-position due to resonance and steric shielding from the adamantyl group.

-

Adamantane's steric influence : The bulky adamantyl group at N-1 restricts substitution at adjacent positions, favoring reactions at less hindered sites (e.g., nitration or sulfonation at C-3) .

Nucleophilic Substitution

The bromine atom at C-4 serves as a versatile leaving group:

| Reaction Type | Reagents/Conditions | Product | Key Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, aryl/vinyl boronic acid | 4-Aryl/vinyl-pyrazole derivatives | High yields due to Br's reactivity. |

| Ullmann-Type Coupling | Cu catalyst, amines | 4-Amino-pyrazole analogues | Adamantyl group stabilizes intermediates. |

These reactions enable modular synthesis of functionalized pyrazoles for medicinal chemistry applications .

Metal-Catalyzed Cross-Coupling

The bromopyrazole participates in cross-coupling reactions:

-

Negishi coupling : Reacts with organozinc reagents to form C–C bonds at C-4.

-

Buchwald-Hartwig amination : Introduces nitrogen-based groups under palladium catalysis.

The adamantyl group’s electron-donating properties enhance the stability of metal complexes during catalysis .

Oxidation and Functionalization

-

Methyl group oxidation : The C-5 methyl group can be oxidized to a carboxylic acid using KMnO₄ or RuO₄, though steric hindrance from adamantane may reduce efficiency .

-

Pyrazole ring stability : Resists ring-opening under mild acidic/basic conditions but degrades in strongly oxidizing environments (e.g., HNO₃/H₂SO₄) .

Supramolecular Interactions

Crystallographic studies of related bromopyrazoles reveal:

-

Halogen bonding : Br···N/O interactions stabilize crystal packing, though steric bulk from adamantane may limit this in the title compound .

-

Hydrogen bonding : The N–H proton participates in intermolecular interactions, influencing solubility and crystallization behavior .

The compound’s reactivity profile combines pyrazole’s inherent versatility with adamantane’s steric and electronic effects, making it valuable for pharmaceutical and materials science research. Future studies should explore its use in synthesizing adamantane-containing bioactive molecules or metal-organic frameworks.

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrazole derivatives, including 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole, exhibit promising antimicrobial properties. A study highlighted the potential of pyrazole compounds as antibiotic adjuvants, particularly against multidrug-resistant strains of bacteria like Acinetobacter baumannii. The derivatives demonstrated significant synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant pathogens .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory process. In vivo studies have shown that certain pyrazoles can reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound is another area of active research. Various pyrazole analogs have been synthesized and tested against different cancer cell lines. For instance, studies have indicated that certain modifications to the pyrazole structure can enhance cytotoxicity against breast and colon cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has shown that substituents on the pyrazole ring significantly influence its pharmacological properties. For example, modifications at the 4-position have resulted in compounds with improved antibacterial and anticancer activities .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on optimizing these synthetic routes to increase yield and purity while exploring new derivatives with enhanced biological activities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the pyrazole ring interacts with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its substitution pattern: a bromine at C4, methyl at C5, and adamantane at N1 via a methylene linker. Key comparisons include:

Key Observations :

- Bromine vs. Other Halogens : The C4-Br in the target compound offers distinct reactivity compared to C4-Cl in the P2X7 antagonist . Bromine’s larger atomic radius may hinder steric access to certain binding pockets but enhances electrophilicity for cross-coupling reactions.

- Adamantane Positioning: Adamantane attached via a methylene linker (vs.

- Methyl vs. Carboxylic Acid at C5 : The C5-Me group in the target compound reduces polarity compared to C5-COOH derivatives , favoring CNS penetration but limiting solubility.

Physicochemical Properties

Biological Activity

1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole, identified by its CAS number 1430845-69-4, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

The compound has the molecular formula and a molecular weight of 309.24 g/mol. Its structure features an adamantyl group, which contributes to its unique pharmacological profile.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including compounds similar to this compound. For instance, modifications in the pyrazole structure have shown promise against flavivirus infections. A study indicated that certain pyrazole derivatives exhibited an effective concentration (EC50) in the range of 25 to 51 µM against yellow fever virus, suggesting that structural modifications can enhance antiviral potency .

Table 1: Antiviral Activity of Pyrazole Derivatives

| Compound | EC50 (µM) | Virus Targeted |

|---|---|---|

| M02 | 44 | Yellow Fever Virus |

| D03 | 31 | Flavivirus |

| Adamantyl Pyrazole | TBD | TBD |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of pyrazole derivatives have also been studied extensively. In vitro assays demonstrated that certain analogues could inhibit cell proliferation in cancer cell lines, with IC50 values often lower than standard chemotherapeutic agents like doxorubicin. The presence of electron-donating groups in the structure was found to be crucial for enhancing cytotoxic activity .

Table 2: Cytotoxicity Data of Selected Pyrazole Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 13 | <10 | Jurkat |

| Compound 36 | <20 | HT-29 |

| Adamantyl Pyrazole | TBD | TBD |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. Molecular docking studies suggest that the compound can bind effectively to viral proteins and potentially disrupt their function, thereby inhibiting viral replication . Additionally, the compound's structural features may facilitate interactions with cellular pathways involved in cancer cell growth and survival.

Case Studies

Several case studies have documented the effects of pyrazole derivatives on various biological systems:

- Antiviral Efficacy : A study focused on a series of pyrazole compounds demonstrated significant antiviral activity against dengue virus, with modifications leading to improved binding affinity and reduced cytotoxicity.

- Anticancer Activity : Research involving a library of pyrazole derivatives showed that some compounds induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents.

- SAR Analysis : Structure-activity relationship (SAR) studies have revealed that substituents on the pyrazole ring significantly influence both antiviral and anticancer activities, guiding future drug design efforts .

Q & A

Q. What are the standard synthetic routes for 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole?

A common approach involves cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core, followed by functionalization. For example, adamantane moieties are introduced via alkylation or Mannich reactions using formaldehyde and adamantane derivatives . Bromination at the 4-position is typically achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–25°C) to avoid over-bromination .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- 1H/13C NMR : Assignments of adamantane methylene protons (δ ~1.6–2.2 ppm) and pyrazole ring protons (δ ~6.0–7.5 ppm) confirm substitution patterns .

- IR Spectroscopy : Peaks at 650–750 cm⁻¹ (C-Br stretch) and 2850–3000 cm⁻¹ (adamantane C-H) are diagnostic .

- X-ray crystallography : Resolves steric effects from the bulky adamantane group and confirms regiochemistry .

Q. How can purity and stability be assessed during synthesis?

Use HPLC with a C18 column (acetonitrile/water gradient) to monitor reaction progress. Stability studies under varying pH (e.g., 2–12) and temperatures (25–60°C) identify degradation pathways, such as debromination or adamantane cleavage .

Advanced Research Questions

Q. How do steric effects from the adamantane group influence reaction regioselectivity?

The adamantane-1-ylmethyl group introduces steric hindrance, directing electrophilic substitution (e.g., bromination) to the less hindered 4-position of the pyrazole ring. Computational modeling (DFT at B3LYP/cc-pVDZ) shows reduced electron density at the 4-position due to steric repulsion, favoring bromine attack . Contrasting results in similar compounds (e.g., 4-chloro derivatives) highlight the need for solvent polarity optimization to mitigate side reactions .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

Discrepancies in NMR coupling constants or IR peak shifts often arise from:

- Conformational isomerism : Adamantane’s rigid structure may stabilize specific rotamers, altering spectral profiles. Use variable-temperature NMR to identify dynamic processes .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) can mask hydrogen bonding interactions. Compare data in CDCl3 vs. DMSO-d6 to isolate solvent-induced shifts .

Q. How can computational methods predict biological activity of this compound?

Molecular docking (AutoDock Vina) against targets like tubulin (PDB: 1SA0) or σ receptors reveals potential binding modes. For example, adamantane’s lipophilic bulk may enhance blood-brain barrier penetration, while the bromine atom facilitates halogen bonding with active-site residues . Validate predictions with in vitro assays (e.g., sea urchin embryo models for antimitotic activity) .

Methodological Challenges

Q. Why do some synthetic routes yield low bromination efficiency?

Competing side reactions (e.g., ring-opening or adamantane oxidation) occur under harsh bromination conditions. Optimize by:

Q. How to address poor crystallinity in X-ray studies of this compound?

Co-crystallization with thiourea or resorcinol derivatives enhances crystal packing via hydrogen bonding. For adamantane-containing compounds, slow evaporation from hexane/ethyl acetate (1:3) promotes ordered lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.